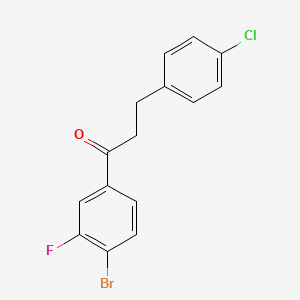

4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone

Übersicht

Beschreibung

4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of halogenated aromatic ketones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H10BrClF

- Molecular Weight : 341.60 g/mol

- Structural Characteristics : The compound features a bromine atom, a chlorine atom, and a fluorine atom attached to a phenyl ring, contributing to its reactivity and interactions with biological systems.

Synthesis of Complex Organic Molecules

4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone serves as an essential building block in the synthesis of more complex organic compounds. Its halogenated nature allows it to participate in various chemical reactions, making it valuable for the development of new pharmaceuticals and agrochemicals.

- Example Reaction : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups, which is crucial in medicinal chemistry for creating new therapeutic agents.

Biological Studies

The compound is utilized in biological research to study the interactions of halogenated aromatic compounds with living systems. It has shown potential as:

- Antifungal Agent : Preliminary studies indicate that it may exhibit antifungal properties, making it a candidate for further investigation in treating fungal infections.

- Antibacterial Activity : Research has suggested that it may possess antibacterial properties, which could be explored for developing new antibiotics.

- Antitubercular Properties : Some studies have highlighted its potential effectiveness against tuberculosis, warranting further exploration in this area.

Production of Specialty Chemicals

In the industrial sector, this compound is used in the production of specialty chemicals that require specific physical and chemical properties due to its unique structure.

- Applications : It can be involved in the formulation of dyes, pigments, and other chemical intermediates used across various industries.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced durability and resistance to environmental factors.

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of halogenated compounds demonstrated that this compound exhibited significant activity against several fungal strains. The mechanism involved disrupting fungal cell membrane integrity.

Case Study 2: Antibacterial Properties

Research published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting its potential as a lead compound for antibiotic development.

Wirkmechanismus

The mechanism of action of 4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and interaction with biological molecules, leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine

- 4-Bromo-3-(3-chlorophenyl)-1H-pyrazol-5-amine

- 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone is unique due to the specific arrangement of halogen atoms and the propiophenone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a bromine atom, a chlorine atom, and a fluorine atom attached to a phenyl ring, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antifungal Activity : Some derivatives of similar structures have shown significant antifungal properties against pathogenic fungi, suggesting potential applications in antifungal therapy .

- Antibacterial Activity : The compound's structural analogs have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.

- Antitubercular Activity : Compounds with similar frameworks have been tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration for potential therapeutic use .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound has been linked to the inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This suggests potential uses in treating neurodegenerative diseases .

- Membrane Disruption : Similar compounds have been found to disrupt microbial membranes, leading to cell death. This mechanism is particularly relevant in the context of antibacterial and antifungal activities .

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds, providing insights into their effectiveness:

- A study on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives indicated strong antifungal activity against multiple strains, suggesting a shared mechanism that may also apply to this compound .

- Another investigation focused on the antibacterial properties of chalcone derivatives, revealing that bromine substitution at specific positions enhances activity against Gram-positive bacteria. This finding supports the hypothesis that halogenated compounds can exhibit improved bioactivity due to increased lipophilicity and electronic effects .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZPDKBDYAHRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644482 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-12-0 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.